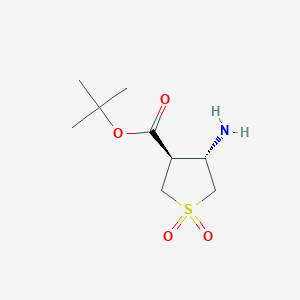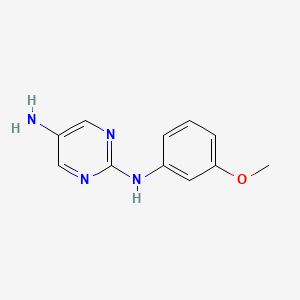![molecular formula C14H28N4 B2433691 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856092-10-8](/img/structure/B2433691.png)
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
科学研究应用
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has been found to exhibit various biological activities that make it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has also been found to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
作用机制
The mechanism of action of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce pain and fever in animal models. 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective compound for research. However, 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine. One area of interest is the development of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine in neurological disorders such as epilepsy and Alzheimer's disease. The development of novel drug delivery systems for 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine may also be an area of future research. Finally, the investigation of the safety and toxicity of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine in animal models may be necessary before its potential use in humans.
In conclusion, 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, antipyretic, anticonvulsant, and neuroprotective properties make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine have been discussed in this paper.
合成方法
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine can be synthesized through various methods, including the reaction of 1-ethyl-3-(dimethylamino)prop-2-en-1-one with diisobutylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1-ethyl-3-(diisobutylamino)prop-2-en-1-one with hydrazine hydrate. These methods have been optimized to yield high purity and high yield of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine.
属性
IUPAC Name |
5-[[bis(2-methylpropyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4/c1-6-18-13(7-14(15)16-18)10-17(8-11(2)3)9-12(4)5/h7,11-12H,6,8-10H2,1-5H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNIPFVCFEBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2433609.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2433612.png)

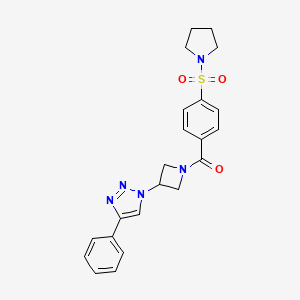

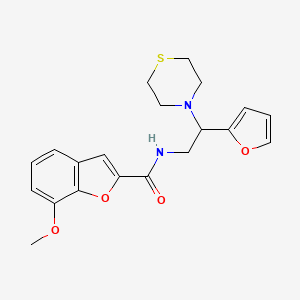
![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)
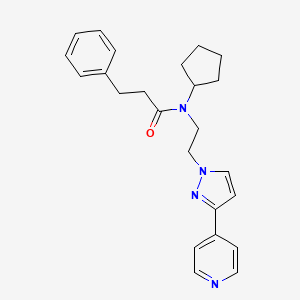
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)
